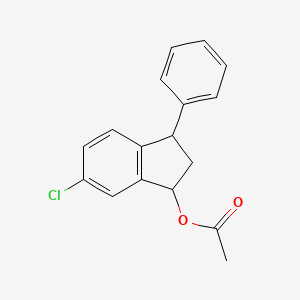
3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid is a complex organic compound featuring a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Amino-3-(5-(3-(Trifluormethyl)phenyl)furan-2-yl)propansäure umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung des Furanrings und der anschließenden Funktionalisierung. Eine übliche Methode beinhaltet die Suzuki-Miyaura-Kupplungsreaktion, die weit verbreitet ist, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden . Diese Reaktion verwendet Borreagenzien und Palladiumkatalysatoren unter milden Bedingungen, wodurch sie sich für die Synthese komplexer organischer Moleküle eignet .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die im Labor verwendeten Synthesewege im größeren Maßstab umfassen. Dazu gehört die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses weiter verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
3-Amino-3-(5-(3-(Trifluormethyl)phenyl)furan-2-yl)propansäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Nukleophilen oder Elektrophilen unter bestimmten Bedingungen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und verschiedene Nukleophile und Elektrophile. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschte Transformation zu erreichen.
Wichtige gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann. Substitutionsreaktionen können eine breite Palette von funktionellen Gruppen einführen, abhängig von dem verwendeten Nukleophil oder Elektrophil.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(5-(3-(Trifluormethyl)phenyl)furan-2-yl)propansäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Werkzeug für die Untersuchung biologischer Systeme und das Verständnis molekularer Wechselwirkungen.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt werden, wobei ihre einzigartigen chemischen Eigenschaften genutzt werden.
5. Wirkmechanismus
Der Mechanismus, durch den 3-Amino-3-(5-(3-(Trifluormethyl)phenyl)furan-2-yl)propansäure seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Trifluormethylgruppe kann die Bindungsaffinität der Verbindung zu bestimmten Rezeptoren oder Enzymen verbessern und deren Aktivität beeinflussen. Zusätzlich kann der Furanring an verschiedenen chemischen Reaktionen teilnehmen und zur gesamten biologischen Aktivität der Verbindung beitragen .
Wirkmechanismus
The mechanism by which 3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. Additionally, the furan ring can participate in various chemical reactions, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Amino-3-(5-(2-(Trifluormethyl)phenyl)furan-2-yl)propansäure: Diese Verbindung hat eine ähnliche Struktur, jedoch mit einer anderen Position der Trifluormethylgruppe.
3-Amino-3-(5-(2-Chlor-5-(Trifluormethyl)phenyl)furan-2-yl)propansäure: Diese Verbindung enthält zusätzlich zur Trifluormethylgruppe eine Chlor-Gruppe, wodurch sich ihre chemischen Eigenschaften verändern.
Einzigartigkeit
3-Amino-3-(5-(3-(Trifluormethyl)phenyl)furan-2-yl)propansäure ist einzigartig aufgrund der spezifischen Positionierung der Trifluormethylgruppe, die ihre chemische Reaktivität und biologische Aktivität deutlich beeinflussen kann. Dies macht sie zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen und bietet deutliche Vorteile gegenüber ähnlichen Verbindungen.
Eigenschaften
CAS-Nummer |
773125-92-1 |
|---|---|
Molekularformel |
C14H12F3NO3 |
Molekulargewicht |
299.24 g/mol |
IUPAC-Name |
3-amino-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]propanoic acid |
InChI |
InChI=1S/C14H12F3NO3/c15-14(16,17)9-3-1-2-8(6-9)11-4-5-12(21-11)10(18)7-13(19)20/h1-6,10H,7,18H2,(H,19,20) |
InChI-Schlüssel |
LIYKGWPKONBQNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{Propyl[2-(thiophen-2-YL)ethyl]amino}-1,2,3,4-tetrahydronaphthalen-1-OL hydrochloride](/img/structure/B12437810.png)
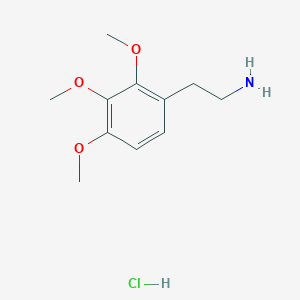
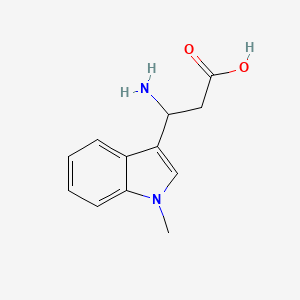
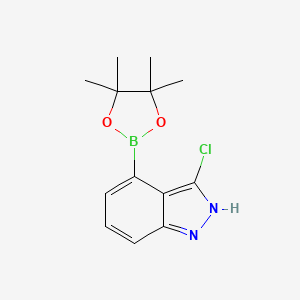

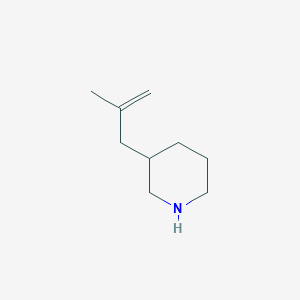
![(1S,2R,10S,14S,20S)-2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol](/img/structure/B12437853.png)


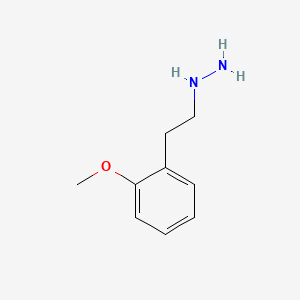

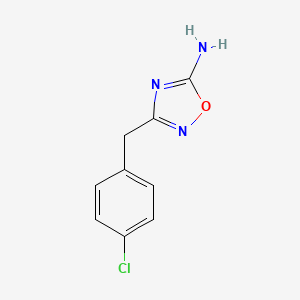
![1-Boc-3-[(3-bromophenyl-amino)-methyl]-pyrrolidine](/img/structure/B12437878.png)
